Pyrrolidine, 3-(diphenylmethylene)-
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Overview
Description
Pyrrolidine, 3-(diphenylmethylene)- is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a diphenylmethylene group attached to the third carbon of the pyrrolidine ring. Pyrrolidine itself is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 3-(diphenylmethylene)- typically involves the reaction of pyrrolidine with benzophenone under specific conditions. One common method is the condensation reaction where pyrrolidine reacts with benzophenone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques such as distillation and crystallization are often employed .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 3-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and carboxylic acids, depending on the specific reaction conditions .
Scientific Research Applications
Pyrrolidine, 3-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Pyrrolidine, 3-(diphenylmethylene)- involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Pyrrole: An aromatic heterocycle with similar biological activities but different chemical properties.
Pyrrolidine-2,5-dione: A derivative with distinct pharmacological profiles.
Proline: A naturally occurring amino acid with a pyrrolidine ring, used in protein synthesis
Uniqueness: Pyrrolidine, 3-(diphenylmethylene)- stands out due to its diphenylmethylene group, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with a broader range of biological targets compared to its analogs .
Properties
CAS No. |
61334-11-0 |
---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-benzhydrylidenepyrrolidine |
InChI |
InChI=1S/C17H17N/c1-3-7-14(8-4-1)17(16-11-12-18-13-16)15-9-5-2-6-10-15/h1-10,18H,11-13H2 |
InChI Key |
VFURWZYTANHXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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